Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate
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Overview
Description
Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate is a chemical compound with the molecular formula C8H7F3KNO2 and a molecular weight of 245.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetate group. The potassium salt form enhances its solubility and stability, making it useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate typically involves the reaction of 2-(4-(trifluoromethyl)pyridin-2-yl)acetic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors, and the product is purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-methoxy-3-(trifluoromethyl)pyridine-4-trifluoroborate
- Potassium 2-(4-(trifluoromethyl)pyridin-2-yl)acetate
Uniqueness
This compound is unique due to its specific trifluoromethyl-pyridine structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C8H5F3KNO2 |
---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
potassium;2-[4-(trifluoromethyl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C8H6F3NO2.K/c9-8(10,11)5-1-2-12-6(3-5)4-7(13)14;/h1-3H,4H2,(H,13,14);/q;+1/p-1 |
InChI Key |
SJJXNUPGTUTTRE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=C(C=C1C(F)(F)F)CC(=O)[O-].[K+] |
Origin of Product |
United States |
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